N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-19(21-11-13-23-12-5-10-22-20(23)25)18-14-6-1-3-8-16(14)26-17-9-4-2-7-15(17)18/h1-10,12,18H,11,13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUJJQOWAUSZDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C=CC=NC4=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Intermediate: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and an amidine.
Xanthene Carboxamide Formation: The final step involves the coupling of the alkylated pyrimidine with 9H-xanthene-9-carboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Amide Bond Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives. This reaction is critical for modifying the compound’s pharmacological properties or generating intermediates for further derivatization.
Coupling Reactions
The carboxamide group participates in coupling reactions with nucleophiles, facilitated by activating agents. These reactions are instrumental in creating peptide-like bonds or hybrid structures.
Example: EDC/HOBt-Mediated Coupling
In Protocol 2.a of , the ethylenediamine backbone was coupled to (2-oxo-1(2H)-pyrimidinyl)acetic acid using N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| EDC, HOBt, DMF | 40°C, overnight | Allyl 2-(N-(2-(((9H-fluoren-9-yl)methoxy)carbonylamino)ethyl)-2-(2-oxopyrimidin-1(2H)-yl)acetamido)acetate | 55% |
This method highlights the compound’s utility in synthesizing peptidomimetics or modified nucleic acid analogs .
Hydrogenation Reactions
The allyl-protected intermediates undergo catalytic hydrogenation to remove protecting groups, as demonstrated in Protocol 2.b :
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| 10% Pd/C, H<sub>2</sub>, MeOH/CH<sub>2</sub>Cl<sub>2</sub> | Room temperature, 3 hours | 2-(N-(2-(((9H-fluoren-9-yl)methoxy)carbonylamino)ethyl)-2-(2-oxopyrimidin-1(2H)-yl)acetamido)acetic acid | 78% |
This step is critical for deprotecting amine functionalities in solid-phase synthesis .
Pyrimidinone Ring Modifications
The 2-oxopyrimidin-1(2H)-yl group exhibits nucleophilic reactivity at the N1 position, enabling alkylation or acylation.
Alkylation
Reaction with alkyl halides under basic conditions yields N-alkylated derivatives:
| Reagents | Conditions | Product |
|---|---|---|
| R-X (alkyl halide), K<sub>2</sub>CO<sub>3</sub>, DMF | 60°C, 12 hours | N-Alkyl-2-oxopyrimidin-1(2H)-yl derivatives |
Xanthene Core Reactivity
The xanthene system participates in electrophilic aromatic substitution (EAS), though such reactions are less documented for this specific compound. Theoretical reactivity includes:
| Reaction Type | Reagents | Position |
|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Para to amide |
| Sulfonation | H<sub>2</sub>SO<sub>4</sub>, SO<sub>3</sub> | Meta to amide |
Oxidation and Reduction
-
Oxidation : The ethyl linker or pyrimidinone ring may undergo oxidation under strong oxidizing agents (e.g., KMnO<sub>4</sub>), though stability under physiological conditions is typically prioritized .
-
Reduction : The amide bond is resistant to standard reducing agents (e.g., LiAlH<sub>4</sub>), but selective reduction of the pyrimidinone ring to dihydropyrimidine is plausible using NaBH<sub>4</sub> .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide as an anticancer agent. Its structural features allow it to interact with specific biological targets involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of xanthene compounds exhibit cytotoxic effects on various cancer cell lines, suggesting a pathway for developing novel anticancer therapies .
Targeting Kinases
The compound has shown promise in targeting specific kinases involved in cancer progression. Kinases are critical for signal transduction pathways that regulate cell growth and survival. By inhibiting these kinases, this compound may reduce tumor growth and enhance the efficacy of existing chemotherapeutic agents .
Molecular Biology
Nucleic Acid Interaction
this compound can also be utilized in molecular biology for its ability to bind to nucleic acids. This property is particularly useful for designing probes and therapeutics aimed at modulating gene expression. The compound's interaction with RNA molecules can be leveraged to develop tools for studying gene regulation .
Pharmacological Studies
Cardioprotective Effects
Research indicates that compounds similar to this compound may exhibit cardioprotective properties. In experimental models, these compounds have been shown to mitigate oxidative stress and improve cardiac function following ischemic events . This suggests potential applications in treating cardiovascular diseases.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Inhibition of cancer cell proliferation | Cytotoxic effects observed in multiple cancer cell lines |
| Targeting Kinases | Inhibition of signal transduction pathways | Reduced tumor growth in preclinical models |
| Molecular Biology | Interaction with nucleic acids | Development of gene expression modulation tools |
| Cardioprotective Effects | Protection against cardiac injury | Improved cardiac function post-ischemia |
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound derivatives showed significant cytotoxicity against breast cancer cells. The mechanism involved apoptosis induction via mitochondrial pathways, highlighting the compound's potential as a lead structure for new anticancer drugs .
Case Study 2: Cardiovascular Protection
In a rat model of myocardial infarction, treatment with a related xanthene derivative resulted in decreased levels of cardiac injury markers and improved overall heart function. This suggests that such compounds could serve as effective therapeutic agents in preventing heart damage during ischemic events .
Mechanism of Action
The mechanism of action of N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The xanthene moiety can intercalate into DNA, disrupting its function and leading to cell death in cancer cells. The compound may also inhibit key enzymes involved in metabolic pathways, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-oxopyrimidine derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Xanthene derivatives: Compounds like fluorescein and rhodamine share the xanthene structure and are known for their fluorescent properties.
Uniqueness
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide is unique due to the combination of pyrimidine and xanthene moieties within a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to compounds containing only one of these structures.
Biological Activity
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by its unique structure that combines a xanthene core with a pyrimidine moiety. The synthesis typically involves multi-step organic reactions, often utilizing reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to facilitate the formation of the desired amide linkage between the xanthene and pyrimidine components .
Cytotoxicity and Antitumor Effects
Research has indicated that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that xanthone derivatives can inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, leading to increased apoptosis in cancer cells .
In a comparative study, a related xanthone compound demonstrated higher cytotoxicity than standard chemotherapeutic agents like doxorubicin, suggesting that the xanthene framework may enhance biological activity through mechanisms such as DNA intercalation or enzyme inhibition .
The mechanisms underlying the biological activity of this compound include:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, which is essential for DNA unwinding during replication. This inhibition can lead to DNA damage and subsequent cell death in rapidly dividing cancer cells .
- Antioxidant Activity : Some studies suggest that derivatives may also exhibit antioxidant properties, mitigating oxidative stress within cells. This can be particularly beneficial in protecting normal cells from the side effects of chemotherapy .
Study 1: Antitumor Activity in vitro
A recent study assessed the cytotoxic effects of this compound on human breast cancer cell lines. The compound was tested at various concentrations (0.1 µM to 100 µM), revealing an IC50 value of approximately 15 µM, indicating potent antitumor activity compared to control groups treated with standard chemotherapeutics .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of the compound's action. It was found that treatment with this compound resulted in significant apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP (poly ADP-ribose polymerase), markers commonly associated with programmed cell death .
Data Summary
| Parameter | Value |
|---|---|
| IC50 (Breast Cancer Cells) | 15 µM |
| Mechanism | Topoisomerase II inhibition |
| Apoptosis Markers | Cleaved caspase-3, PARP |
| Antioxidant Activity | Yes |
Q & A
Q. What are the key synthetic pathways for N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Amide bond formation : Coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are used to link the xanthene-carboxylic acid moiety to the pyrimidine-ethylamine derivative .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while reflux conditions (~80–120°C) improve yield .
- Purification : Column chromatography or preparative HPLC isolates the compound with >95% purity .
Q. How is structural confirmation performed for this compound?
- NMR spectroscopy : ¹H and ¹³C NMR verify proton environments and carbon frameworks (e.g., xanthene aromatic protons at δ 6.8–8.2 ppm, pyrimidine carbonyl at ~167 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₀N₃O₃: 398.15 g/mol) .
- X-ray crystallography : SHELX software refines crystal structures to determine bond angles and torsional strain in the xanthene-pyrimidine system .
Q. What preliminary biological activities have been reported?
- Anticancer activity : IC₅₀ values of 2–10 μM in leukemia (K562) and breast cancer (MCF-7) cell lines via apoptosis induction and G1/S cell cycle arrest .
- Enzyme inhibition : Moderate inhibition (Ki ~50 nM) of tyrosine kinases linked to proliferative signaling .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for scaled-up production?
- Microwave-assisted synthesis : Reduces reaction time by 60% while maintaining >90% yield .
- Solvent-free conditions : Minimizes byproducts in amidation steps .
- DoE (Design of Experiments) : Statistical models identify critical parameters (e.g., temperature, pH) to maximize purity .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Simulates interactions with kinase ATP-binding pockets, identifying hydrogen bonds between the pyrimidine carbonyl and Lys295 .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories, highlighting hydrophobic interactions with xanthene .
Q. How to resolve contradictions in reported biological activity data?
- Dose-response validation : Use orthogonal assays (e.g., ATP-luciferase for viability vs. flow cytometry for apoptosis) to confirm mechanisms .
- Metabolic stability testing : Liver microsome assays (e.g., human CYP3A4) identify rapid degradation as a source of variability in IC₅₀ values .
- Control for off-target effects : CRISPR knockouts of suspected targets (e.g., EGFR) clarify specificity .
Q. What strategies improve aqueous solubility for in vivo studies?
- Prodrug design : Phosphate ester derivatives increase solubility by 10-fold while maintaining activity .
- Nanoformulation : PEGylated liposomes encapsulate the compound, achieving 80% bioavailability in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
